ethyl 2-(5-(benzo[d]thiazol-2-yl)thiophene-2-carboxamido)-3-carbamoyl-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate
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Description
Ethyl 2-(5-(benzo[d]thiazol-2-yl)thiophene-2-carboxamido)-3-carbamoyl-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate is a useful research compound. Its molecular formula is C23H20N4O4S3 and its molecular weight is 512.62. The purity is usually 95%.
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Mechanism of Action
Target of action
Benzothiazole derivatives have been found to exhibit a wide range of biological activities, including antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, and antiviral effects . The specific targets of these compounds can vary depending on their structure and the type of biological activity they exhibit.
Mode of action
The mode of action of benzothiazole derivatives can also vary depending on their structure and the type of biological activity they exhibit. For example, some benzothiazole derivatives have been found to inhibit the growth of bacteria or fungi, while others have been found to inhibit the growth of cancer cells .
Biochemical pathways
Benzothiazole derivatives can affect a variety of biochemical pathways depending on their structure and the type of biological activity they exhibit. For example, some benzothiazole derivatives have been found to inhibit the synthesis of certain proteins in bacteria, while others have been found to inhibit the replication of viral DNA .
Pharmacokinetics
The ADME properties (Absorption, Distribution, Metabolism, and Excretion) of benzothiazole derivatives can vary depending on their structure. Some benzothiazole derivatives are well absorbed and distributed throughout the body, while others are metabolized quickly and excreted .
Result of action
The result of the action of benzothiazole derivatives can vary depending on their structure and the type of biological activity they exhibit. For example, some benzothiazole derivatives have been found to inhibit the growth of bacteria or fungi, resulting in the death of these organisms. Others have been found to inhibit the growth of cancer cells, resulting in the death of these cells .
Action environment
The action of benzothiazole derivatives can be influenced by a variety of environmental factors, including the presence of other drugs, the pH of the environment, and the presence of certain enzymes .
Properties
IUPAC Name |
ethyl 2-[[5-(1,3-benzothiazol-2-yl)thiophene-2-carbonyl]amino]-3-carbamoyl-5,7-dihydro-4H-thieno[2,3-c]pyridine-6-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N4O4S3/c1-2-31-23(30)27-10-9-12-17(11-27)34-22(18(12)19(24)28)26-20(29)15-7-8-16(32-15)21-25-13-5-3-4-6-14(13)33-21/h3-8H,2,9-11H2,1H3,(H2,24,28)(H,26,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FGHRLGUFMGHJKV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCC2=C(C1)SC(=C2C(=O)N)NC(=O)C3=CC=C(S3)C4=NC5=CC=CC=C5S4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N4O4S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
512.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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